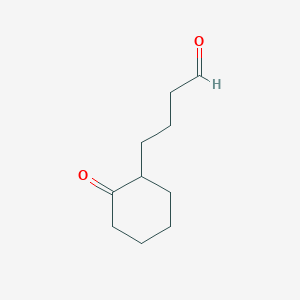

Cyclohexanebutanal, 2-oxo-

Description

Structure

2D Structure

Properties

CAS No. |

142055-94-5 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

4-(2-oxocyclohexyl)butanal |

InChI |

InChI=1S/C10H16O2/c11-8-4-3-6-9-5-1-2-7-10(9)12/h8-9H,1-7H2 |

InChI Key |

BWIBXQPFJPLBDB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(C1)CCCC=O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of Cyclohexanebutanal, 2-oxo-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for Cyclohexanebutanal, 2-oxo-. The synthesis involves a two-step process commencing with the preparation of the precursor, 4-cyclohexyl-2-butanone, followed by its α-formylation to yield the target compound. This document outlines detailed experimental protocols and presents key quantitative data in a structured format.

Synthetic Pathway Overview

The synthesis of Cyclohexanebutanal, 2-oxo- is approached through a straightforward two-step sequence. The first step involves the synthesis of the key intermediate, 4-cyclohexyl-2-butanone. Subsequently, this ketone undergoes an α-formylation reaction to introduce the aldehyde functionality at the C2 position, yielding the desired product.

Figure 1: Proposed two-step synthesis workflow for Cyclohexanebutanal, 2-oxo-.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed two-step synthesis of Cyclohexanebutanal, 2-oxo-. The data is based on established methodologies for analogous reactions and provides a baseline for experimental design.

| Step | Reaction | Reactants | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Acetoacetic Ester Synthesis | Ethyl acetoacetate, Cyclohexylmethyl bromide | Sodium ethoxide | Ethanol | 2 | 80 | ~75 |

| 2 | α-Formylation (Claisen Condensation) | 4-Cyclohexyl-2-butanone, Ethyl formate | Sodium ethoxide | Diethyl ether | 12 | 25 | ~60 |

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of the precursor ketone and the final product.

Step 1: Synthesis of 4-Cyclohexyl-2-butanone

This procedure details the synthesis of the ketone intermediate via the acetoacetic ester synthesis.

Materials:

-

Ethyl acetoacetate

-

Sodium metal

-

Absolute ethanol

-

Cyclohexylmethyl bromide

-

Diethyl ether

-

5% Sodium hydroxide solution

-

10% Sulfuric acid

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

-

Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate dropwise with stirring. The mixture is then heated to reflux for 1 hour to ensure complete formation of the sodium salt of ethyl acetoacetate.

-

Alkylation: After cooling the mixture, add cyclohexylmethyl bromide dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the reaction mixture to reflux for an additional 2 hours.

-

Work-up and Hydrolysis: After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether. The organic layers are combined, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure. The crude ketoester is then refluxed with a 10% aqueous sulfuric acid solution for 4-6 hours to effect hydrolysis and decarboxylation.

-

Purification: The resulting mixture is cooled and extracted with diethyl ether. The organic layer is washed with 5% sodium hydroxide solution, water, and brine. After drying over anhydrous magnesium sulfate, the solvent is evaporated. The crude 4-cyclohexyl-2-butanone is then purified by vacuum distillation.

Step 2: Synthesis of Cyclohexanebutanal, 2-oxo- (α-Formylation)

This protocol describes the α-formylation of 4-cyclohexyl-2-butanone using a Claisen-type condensation with ethyl formate.

Materials:

-

4-Cyclohexyl-2-butanone

-

Ethyl formate

-

Sodium ethoxide

-

Anhydrous diethyl ether

-

Ice-cold dilute hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A solution of 4-cyclohexyl-2-butanone and ethyl formate in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere.

-

Base Addition: The flask is cooled in an ice bath, and a solution of sodium ethoxide in anhydrous diethyl ether is added dropwise with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

Work-up: The reaction is quenched by pouring the mixture into ice-cold dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude Cyclohexanebutanal, 2-oxo- can be purified by vacuum distillation or column chromatography on silica gel.

Conclusion

This technical guide provides a viable and detailed synthetic pathway for the preparation of Cyclohexanebutanal, 2-oxo-. The two-step approach, involving the synthesis of a key ketone intermediate followed by an α-formylation, is based on well-established organic chemistry principles. The provided experimental protocols and quantitative data serve as a solid foundation for researchers and scientists in the fields of chemistry and drug development to synthesize this target molecule for further investigation. Careful execution of the described procedures and appropriate analytical characterization at each step are crucial for a successful outcome.

Spectral Analysis of Cyclohexanebutanal, 2-oxo-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for Cyclohexanebutanal, 2-oxo-, a bifunctional organic molecule containing both a ketone and an aldehyde. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages data from structural analogs and established principles of spectroscopic analysis to predict the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for Cyclohexanebutanal, 2-oxo-. These predictions are based on the analysis of its constituent functional groups—a cyclohexane ring, an aliphatic chain, a ketone, and an aldehyde—and comparison with spectral data of analogous compounds such as 4-cyclohexylbutanal and 2-oxobutanal.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.6 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~2.8 | Triplet | 2H | Methylene protons alpha to the aldehyde (-CH₂CHO) |

| ~2.5 | Triplet | 2H | Methylene protons alpha to the ketone (-CH₂CO-) |

| ~1.6 - 1.8 | Multiplet | 5H | Cyclohexyl protons (methine and some methylene) |

| ~0.9 - 1.3 | Multiplet | 6H | Cyclohexyl protons (remaining methylene) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~205 | Ketonic carbonyl carbon (C=O) |

| ~200 | Aldehydic carbonyl carbon (C=O) |

| ~45 | Methylene carbon alpha to the aldehyde |

| ~40 | Methylene carbon alpha to the ketone |

| ~35 | Cyclohexyl methine carbon |

| ~33 | Methylene carbon beta to the carbonyls |

| ~26 | Cyclohexyl methylene carbons |

| ~25 | Cyclohexyl methylene carbon |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920, ~2850 | Strong | C-H stretching (cyclohexyl and aliphatic) |

| ~2720 | Medium | C-H stretching (aldehydic) |

| ~1725 | Strong | C=O stretching (ketonic) |

| ~1710 | Strong | C=O stretching (aldehydic) |

| ~1450 | Medium | C-H bending (methylene) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 182 | Molecular Ion [M]⁺ |

| 153 | Loss of CHO (aldehyde group) |

| 125 | Loss of C₄H₅O (butyraldehyde fragment) |

| 99 | Cleavage alpha to the ketone |

| 83 | Cyclohexyl cation |

| 55 | Aliphatic fragment |

| 29 | CHO⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS data for a small organic molecule like Cyclohexanebutanal, 2-oxo-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] For quantitative NMR, an internal standard such as tetramethylsilane (TMS) may be added.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Typically, 16-64 scans are sufficient for a sample of this concentration.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.

-

ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the pure solvent.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample into a GC system coupled to a mass spectrometer. The GC will separate the compound from any impurities before it enters the MS.

-

Direct Infusion: Introduce a solution of the sample directly into the ion source of the mass spectrometer.

-

-

Ionization:

-

Electron Ionization (EI): This is a common technique for GC-MS and provides a characteristic fragmentation pattern.

-

Electrospray Ionization (ESI): This is a softer ionization technique often used for direct infusion, which may result in a more prominent molecular ion peak.

-

-

Mass Analysis:

-

A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection: An electron multiplier or other detector records the abundance of each ion.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectral analysis of a novel or uncharacterized compound.

Caption: A flowchart illustrating the typical workflow for elucidating the structure of an organic compound using various spectroscopic techniques.

References

An In-depth Technical Guide to Cyclohexanebutanal, 2-methyl-3-oxo-, cis-

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cyclohexanebutanal, 2-methyl-3-oxo-, cis- (CAS Number: 92485-93-3), a significant chemical entity with potential applications in various research and development domains. Due to the ambiguity of the colloquial name "Cyclohexanebutanal, 2-oxo-," this document focuses on the well-characterized and structurally related compound, Cyclohexanebutanal, 2-methyl-3-oxo-, cis-. This guide consolidates its chemical and physical properties, provides an overview of its analytical characterization, and discusses its potential, though currently limited, documented biological relevance. The information is presented to support further investigation and application by the scientific community.

Chemical Identification and Properties

Cyclohexanebutanal, 2-methyl-3-oxo-, cis-, also known by its systematic IUPAC name 4-(2-methyl-3-oxocyclohexyl)butanal, is a dicarbonyl compound featuring a substituted cyclohexane ring.[1][2] The presence of both an aldehyde and a ketone functional group, along with stereocenters, makes it a molecule of interest for synthetic and medicinal chemistry.

Chemical Identifiers

A clear identification of this compound is crucial for accurate research and communication. The primary identifiers are summarized in the table below.

| Identifier | Value |

| CAS Number | 92485-93-3[1] |

| Molecular Formula | C₁₁H₁₈O₂[1] |

| Molecular Weight | 182.26 g/mol [2] |

| IUPAC Name | 4-(2-methyl-3-oxocyclohexyl)butanal[2] |

| InChI | InChI=1S/C11H18O2/c1-9-10(5-2-3-8-12)6-4-7-11(9)13/h8-10H,2-7H2,1H3/t9-,10-/m0/s1[1] |

| InChIKey | NQONHVHHNWFPMU-UWVGGRQHSA-N[1] |

| Canonical SMILES | CC1C(CCCC1=O)CCCC=O[2] |

| Synonyms | 4-(2-Methyl-3-oxocyclohexyl)butanal[1] |

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in various systems. The following table summarizes key computed and, where available, experimental properties.

| Property | Value | Notes |

| XLogP3 | 1.7 | Computed Octanol-Water Partition Coefficient[2] |

| Topological Polar Surface Area | 34.1 Ų | Computed by Cactvs[2] |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs[2] |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs[2] |

| Rotatable Bond Count | 4 | Computed by Cactvs[2] |

| Exact Mass | 182.130679813 Da | Computed by PubChem[2] |

| Monoisotopic Mass | 182.130679813 Da | Computed by PubChem[2] |

Synthesis and Manufacturing

Detailed, peer-reviewed synthetic routes specifically for Cyclohexanebutanal, 2-methyl-3-oxo-, cis- are not widely available in the public domain. However, general synthetic strategies for related substituted cyclohexanones can be inferred. These often involve multi-step processes starting from simpler cyclic or acyclic precursors.

A plausible synthetic approach could involve a Robinson annulation reaction to construct the substituted cyclohexanone ring, followed by functional group manipulations to introduce the butanal side chain.

Below is a conceptual workflow illustrating a possible synthetic logic.

Caption: A generalized workflow for the synthesis of substituted cyclohexanones.

Experimental Protocols

Accurate and reproducible analytical methods are essential for the characterization and quantification of this compound. While specific, detailed protocols for this exact molecule are not extensively published, standard methods for the analysis of similar organic compounds are applicable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. The NIST Chemistry WebBook indicates the availability of gas chromatography data for this compound, suggesting its suitability for this analytical method.[1]

Hypothetical GC-MS Protocol:

-

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet: Splitless injection mode with an injection volume of 1 µL. The injector temperature would typically be set to 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-450.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Data Analysis: The resulting mass spectrum would be compared against spectral libraries (e.g., NIST, Wiley) for identification. The fragmentation pattern would be characteristic of the molecule's structure, with expected fragments arising from cleavage of the butanal side chain and within the cyclohexane ring.

The logical flow of a GC-MS experiment is depicted below.

Caption: A standard workflow for Gas Chromatography-Mass Spectrometry analysis.

Biological Activity and Signaling Pathways

As of the date of this publication, there is a lack of publicly available, peer-reviewed literature detailing specific biological activities or associated signaling pathways for Cyclohexanebutanal, 2-methyl-3-oxo-, cis-. The presence of reactive carbonyl groups suggests potential for interactions with biological nucleophiles, such as amino acid residues in proteins, but this is speculative and requires experimental validation.

For researchers interested in the potential biological effects of this molecule, a general workflow for screening and mechanism of action studies is proposed.

Caption: A general workflow for investigating the biological activity of a novel compound.

Conclusion and Future Directions

Cyclohexanebutanal, 2-methyl-3-oxo-, cis- is a well-defined chemical entity with potential for further scientific exploration. While current publicly available data on its synthesis, experimental protocols, and biological activity are limited, this guide provides a foundational understanding based on its known properties and analogies to related compounds. Future research should focus on developing efficient and stereoselective synthetic routes, publishing detailed analytical methodologies, and undertaking comprehensive biological screening to elucidate its potential applications in drug discovery and other scientific fields.

References

The Genesis of a Ring: An In-depth Technical Guide to the Discovery and Historical Synthesis of Cyclohexane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the pivotal historical discoveries and synthetic methodologies that shaped our fundamental understanding of cyclohexane and its derivatives. From the early theoretical postulations of Baeyer's strain theory to the groundbreaking syntheses of the late 19th century, this document provides a comprehensive overview for researchers, scientists, and drug development professionals. The content emphasizes the experimental protocols of seminal syntheses, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to illustrate the logical progression of scientific thought that culminated in the conformational analysis of cyclohexane, a cornerstone of modern stereochemistry.

Introduction: From Planar Postulates to Three-Dimensional Reality

The late 19th century was a period of fervent discovery in organic chemistry, with the structural elucidation of cyclic compounds presenting a significant intellectual challenge. Early theories, most notably Adolf von Baeyer's strain theory in 1885, posited that cycloalkanes were planar. This theory suggested that the deviation of bond angles from the ideal tetrahedral angle of 109.5° created "strain" within the ring, rendering smaller and larger rings inherently unstable. While a revolutionary concept, Baeyer's assumption of planarity would soon be challenged.

A pivotal shift in understanding came with the work of Hermann Sachse in 1890, who proposed that cyclohexane could exist in non-planar, strain-free "chair" and "boat" conformations. However, his ideas, being mathematically complex for the chemists of his time, were largely overlooked. It was not until 1918 that Ernst Mohr revived and expanded upon Sachse's hypothesis, providing further evidence for the puckered nature of the cyclohexane ring. The culmination of this line of inquiry came with the conformational analysis of Odd Hassel and Derek Barton in the mid-20th century, for which they were awarded the Nobel Prize in Chemistry in 1969. Their work solidified our understanding of the chair conformation as the most stable form of cyclohexane and introduced the concepts of axial and equatorial substituents, which are fundamental to modern stereochemistry and drug design.

This guide will first explore the landmark historical syntheses that made the experimental study of cyclohexane possible and then delve into the conceptual evolution of its three-dimensional structure.

Foundational Syntheses of the Cyclohexane Ring

The late 19th century witnessed the first successful syntheses of the cyclohexane ring, providing the tangible chemical entities needed to test the emerging structural theories. Two syntheses from 1894 stand out as monumental achievements: Adolf von Baeyer's synthesis via the Dieckmann condensation and William Henry Perkin Jr.'s synthesis utilizing the Wurtz reaction.

Baeyer's Synthesis via Dieckmann Condensation (1894)

Adolf von Baeyer, a central figure in the history of organic chemistry, accomplished the first verified synthesis of a cyclohexane derivative, hexahydrobenzoic acid, in 1893, followed by the parent cyclohexane ring. His approach utilized the intramolecular cyclization of a pimelic acid ester, a reaction now known as the Dieckmann condensation.

-

Esterification of Pimelic Acid: Pimelic acid was first converted to its diethyl ester, diethyl pimelate. This was typically achieved by refluxing the diacid with an excess of absolute ethanol and a catalytic amount of a strong acid, such as sulfuric acid.

-

Cyclization: The diethyl pimelate was then treated with a strong base to induce intramolecular condensation. The base of choice in the 19th century for this type of reaction was often metallic sodium in an inert solvent like dry ether or benzene. The sodium would react with traces of ethanol to form sodium ethoxide in situ, which would then deprotonate the α-carbon of one of the ester groups.

-

Intramolecular Acyl Substitution: The resulting enolate would then attack the carbonyl carbon of the other ester group, forming a cyclic β-keto ester and eliminating an ethoxide ion.

-

Acidification and Isolation: The reaction mixture was then neutralized with a dilute acid to protonate the enolate and allow for the isolation of the cyclic β-keto ester product, 2-ethoxycarbonylcyclohexanone.

-

Hydrolysis and Decarboxylation: Subsequent hydrolysis of the ester and decarboxylation of the resulting β-keto acid would yield cyclohexanone.

-

Reduction: The cyclohexanone could then be reduced to cyclohexanol and finally to cyclohexane itself through a series of further reactions, such as reduction with sodium in ethanol (a common method at the time).

Perkin Jr.'s Synthesis via Wurtz Reaction (1894)

Contemporaneously with Baeyer, William Henry Perkin Jr., a prominent figure in British organic chemistry, developed an independent synthesis of the cyclohexane ring. His method was based on an intramolecular Wurtz reaction, starting from 1,6-dibromohexane.

Details from Perkin Jr.'s 1894 publication in the Journal of the Chemical Society, Transactions are not fully accessible in modern digital archives. However, the principles of the Wurtz reaction provide a framework for the likely experimental procedure.

-

Preparation of 1,6-Dibromohexane: The starting material, 1,6-dibromohexane, would have been prepared from a suitable precursor, such as 1,6-hexanediol, through treatment with a brominating agent like hydrobromic acid.

-

Intramolecular Wurtz Reaction: The 1,6-dibromohexane was then treated with metallic sodium in a dry, inert solvent, likely ether. This reaction would proceed via a radical or organosodium intermediate.

-

Ring Formation: The reactive ends of the six-carbon chain would then couple to form the cyclohexane ring, with the elimination of two equivalents of sodium bromide.

-

Isolation and Purification: The resulting cyclohexane would be isolated from the reaction mixture, likely by distillation, and purified.

Obtaining precise, verified quantitative data such as yields and specific reaction conditions from these 19th-century publications is challenging without access to the original full-text articles. The concept of reporting detailed percentage yields was not as standardized as it is in modern chemistry. However, the successful isolation and characterization of the products by these pioneering chemists were the primary markers of success.

| Synthesis | Key Reaction | Starting Material | Product | Reported Yield (Qualitative) |

| Baeyer (1894) | Dieckmann Condensation | Diethyl Pimelate | 2-Ethoxycarbonylcyclohexanone | Sufficient for further reactions |

| Perkin Jr. (1894) | Wurtz Reaction | 1,6-Dibromohexane | Cyclohexane | Successful isolation and characterization |

Early Insights into Biological Activity and Physiological Effects

The primary focus of early research on cyclohexane and its simple derivatives was on their synthesis and chemical properties, not their biological activity in the modern pharmacological sense. There is no historical evidence to suggest that these compounds were investigated for their effects on specific signaling pathways or molecular targets in the late 19th or early 20th centuries.

However, general physiological effects were noted, often in the context of toxicology and potential as anesthetics, mirroring the broader exploration of hydrocarbons at the time.

General Narcotic and Toxic Effects

Like many volatile hydrocarbons, cyclohexane was observed to have narcotic properties at high concentrations. Inhalation of cyclohexane vapors could lead to central nervous system depression, characterized by dizziness, drowsiness, and in extreme cases, loss of consciousness. These effects are not mediated by a specific receptor or signaling pathway in the way modern drugs are, but rather by a general disruption of neuronal membranes and function.

The toxicity of cyclohexane was also recognized, with high doses being lethal to experimental animals. The primary mechanism of toxicity was attributed to its effects on the central nervous and respiratory systems.

The Conceptual Leap to Conformational Analysis

The successful synthesis of cyclohexane provided the crucial substrate for the evolution of our understanding of its three-dimensional structure. The progression from Baeyer's strained planar model to the Sachse-Mohr theory of non-planar conformations, and ultimately to the detailed conformational analysis of Hassel and Barton, represents a paradigm shift in chemical thinking.

Conclusion

The late 19th-century syntheses of the cyclohexane ring by Baeyer and Perkin Jr. were not merely chemical curiosities; they were foundational achievements that paved the way for a deeper understanding of molecular structure and stereochemistry. While the early exploration of the biological activities of simple cyclohexane derivatives was limited to observations of general physiological effects, the true legacy of this work lies in the intellectual framework it provided for the development of conformational analysis. For modern researchers in drug development, the story of cyclohexane serves as a powerful reminder of how fundamental synthetic and structural chemistry underpins our ability to design and create complex, biologically active molecules. The principles of axial and equatorial positioning of substituents, born from the study of this seemingly simple cycloalkane, are now indispensable in the rational design of therapeutic agents.

A Technical Guide to the Thermodynamic Properties of Functionalized Cyclohexanes: Principles and Applications in Research and Drug Development

Introduction

Functionalized cyclohexanes are ubiquitous scaffolds in organic chemistry and medicinal chemistry. As a non-planar, puckered six-membered ring, cyclohexane can adopt several conformations, with the chair form being the most stable. The three-dimensional arrangement of substituents on this ring system profoundly influences its physical, chemical, and biological properties. For researchers and drug development professionals, a deep understanding of the thermodynamic principles governing the conformational preferences of functionalized cyclohexanes is paramount. The stability of a particular conformer dictates the molecule's overall shape, which in turn affects its interactions with biological targets such as enzymes and receptors. This guide provides an in-depth exploration of the thermodynamic properties of these crucial molecules, detailing the conformational analysis, the energetic penalties associated with different substituent orientations, the experimental and computational methods used to study these properties, and their application in modern drug discovery.

Conformational Analysis of the Cyclohexane Ring

The cyclohexane ring is not planar; it adopts puckered conformations to relieve angle and torsional strain.[1][2] The most significant conformations are the chair, boat, and twist-boat forms.

-

Chair Conformation : This is the most stable conformation of cyclohexane, as it minimizes both angle strain (with C-C-C bond angles near the ideal tetrahedral angle of 109.5°) and torsional strain (all C-H bonds on adjacent carbons are staggered).[2][3][4]

-

Boat Conformation : This is a higher-energy conformation that suffers from torsional strain due to eclipsing C-H bonds and steric strain from the close proximity of the "flagpole" hydrogens.[1][3]

-

Twist-Boat (or Skew-Boat) Conformation : This conformation is of intermediate energy, lying between the chair and boat forms. It is more stable than the boat conformation because it relieves some of the torsional and flagpole steric strain.[3]

The interconversion between the two non-identical chair conformations, known as ring-flipping, is a rapid process at room temperature.[4] During this process, all axial substituents become equatorial, and all equatorial substituents become axial.

References

The Genesis of 2-Oxo Substituted Butanals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary mechanisms for the formation of 2-oxo substituted butanals, a class of compounds of significant interest in synthetic and medicinal chemistry. The document details key synthetic methodologies, including the Riley oxidation of substituted butanones, the oxidation of corresponding 1,2-butanediols, and the Kornblum oxidation of α-haloketones. This guide is intended to serve as a detailed resource, offering insights into reaction mechanisms, explicit experimental protocols, and quantitative data to aid in the practical application of these synthetic transformations.

Riley Oxidation: Direct Conversion of Butanones to 2-Oxo Butanals

The Riley oxidation is a powerful and direct method for the synthesis of α-dicarbonyl compounds, including 2-oxo substituted butanals, from the corresponding ketones using selenium dioxide (SeO₂) as the oxidizing agent. This method is particularly effective for the oxidation of a methylene group adjacent to a carbonyl group.

Mechanism of the Riley Oxidation

The reaction proceeds through the enol tautomer of the starting butanone. The enol attacks the electrophilic selenium center of SeO₂. A subsequent series of rearrangements and hydrolysis steps lead to the formation of the 1,2-dicarbonyl product and the precipitation of elemental selenium.

A Theoretical Investigation into the Conformational Landscape of Cyclohexanebutanal, 2-oxo-

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The three-dimensional structure of a molecule is paramount in determining its chemical reactivity and biological activity. For flexible molecules such as Cyclohexanebutanal, 2-oxo-, a comprehensive understanding of its accessible conformations is crucial for applications in drug design and materials science. This technical guide outlines a robust computational methodology for the theoretical determination of the conformational preferences of Cyclohexanebutanal, 2-oxo-. Due to the absence of specific published studies on this molecule, this document serves as a proposed state-of-the-art computational workflow, providing a detailed protocol for researchers to follow. The methodologies described herein are based on well-established principles of computational chemistry and conformational analysis.[1][2]

Proposed Computational Methodology

A multi-level computational approach is recommended to efficiently and accurately explore the conformational space of Cyclohexanebutanal, 2-oxo-.[3][4][5][6] This strategy begins with a broad search using a computationally inexpensive method, followed by refinement with more accurate, high-level quantum mechanical calculations.[3][4][7][8][9]

Step 1: Initial Conformational Search with Molecular Mechanics

The initial exploration of the potential energy surface is performed using a molecular mechanics (MM) force field.[1][2] A Monte Carlo or systematic search algorithm is employed to generate a large number of possible conformations by rotating the key dihedral angles of the molecule.[1][10] For Cyclohexanebutanal, 2-oxo-, the critical rotatable bonds are those in the butanal side chain and the bonds that allow for the ring puckering of the cyclohexane moiety. A suitable and well-parameterized force field, such as MMFF94 or OPLS3e, should be utilized for this initial search.[2]

Step 2: Clustering and Selection of Low-Energy Conformers

The extensive set of conformers generated in the first step is then clustered based on root-mean-square deviation (RMSD) of atomic positions and energy. This process identifies unique conformational families and allows for the selection of a manageable number of low-energy conformers for further, more accurate calculations. Typically, all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum are advanced to the next stage.

Step 3: Quantum Mechanical Geometry Optimization and Frequency Calculations

The selected low-energy conformers from the MM search are then subjected to geometry optimization using Density Functional Theory (DFT).[3][4] A commonly used and reliable level of theory for this step is the B3LYP functional with the 6-31G(d) basis set, including a dispersion correction (e.g., D3).[3][4][8] Following optimization, frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structures are true local minima on the potential energy surface (i.e., have no imaginary frequencies) and to provide thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

Step 4: High-Level Single-Point Energy Calculations

To obtain more accurate relative energies of the conformers, single-point energy calculations are performed on the DFT-optimized geometries using a higher-level theoretical method.[11] This typically involves a more sophisticated DFT functional, such as ωB97X-D or M06-2X, and a larger basis set, for instance, def2-TZVP.[8][9] To model the effects of a solvent environment, which can be crucial for predicting conformational preferences in solution, a continuum solvent model like the Polarizable Continuum Model (PCM) can be incorporated into these calculations.[8][9][12] The final relative Gibbs free energies are then used to calculate the Boltzmann population of each conformer at a given temperature.

Hypothetical Quantitative Data

The following table presents a hypothetical summary of the expected quantitative data for the most stable conformers of Cyclohexanebutanal, 2-oxo-, based on the general principles of conformational analysis of substituted cyclohexanes.[13][14][15][16][17] It is anticipated that the conformers with the butanal side chain in the equatorial position will be significantly more stable than those with an axial substituent due to the avoidance of 1,3-diaxial interactions.

| Conformer ID | Cyclohexane Ring Conformation | Side Chain Position | Key Dihedral Angle (C1-C2-C7-C8, °) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population at 298.15 K (%) |

| Conf-1 | Chair | Equatorial | 178.5 | 0.00 | 75.3 |

| Conf-2 | Chair | Equatorial | -65.2 | 0.25 | 20.1 |

| Conf-3 | Chair | Equatorial | 68.9 | 0.31 | 14.5 |

| Conf-4 | Chair | Axial | 175.3 | 2.10 | 0.1 |

| Conf-5 | Twist-Boat | - | -85.4 | 4.50 | < 0.01 |

Visualization of the Proposed Computational Workflow

The following diagram illustrates the multi-step computational protocol for the conformational analysis of Cyclohexanebutanal, 2-oxo-.

Caption: A flowchart of the proposed multi-level computational methodology.

The outlined theoretical protocol provides a comprehensive framework for elucidating the conformational landscape of Cyclohexanebutanal, 2-oxo-. By combining the strengths of molecular mechanics for broad conformational sampling and quantum mechanics for accurate energetic evaluations, this approach can yield reliable data on the relative stabilities and populations of different conformers. Such information is invaluable for understanding the molecule's physical and chemical properties, its interactions with biological targets, and for the rational design of new chemical entities in the field of drug development.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03526E [pubs.rsc.org]

- 9. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 10. Conformational sampling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

- 12. memorial.scholaris.ca [memorial.scholaris.ca]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

The Solubility Profile of Cyclohexanebutanal, 2-oxo-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Cyclohexanebutanal, 2-oxo-. Due to a lack of specific experimental data in publicly available literature, this document focuses on a theoretical assessment of its solubility based on its molecular structure, and provides detailed experimental protocols for its empirical determination.

Molecular Structure and Predicted Solubility

Cyclohexanebutanal, 2-oxo-, with the molecular formula C₁₀H₁₆O₂, possesses a chemical structure that dictates its interactions with various solvents. The molecule contains a cyclohexane ring, a butanal chain, and a ketone functional group. The presence of the carbonyl group (C=O) from the ketone and the aldehyde functionality introduces polarity and the potential for hydrogen bonding with protic solvents. However, the relatively large hydrocarbon backbone (the cyclohexane ring and the butyl chain) contributes significant non-polar character to the molecule.

Based on the principle of "like dissolves like," a qualitative prediction of its solubility in common laboratory solvents can be made.[1][2]

Table 1: Predicted Qualitative Solubility of Cyclohexanebutanal, 2-oxo-

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The polar carbonyl groups can engage in hydrogen bonding, but the large non-polar hydrocarbon portion of the molecule will limit solubility, especially in highly polar solvents like water. Solubility is expected to be higher in alcohols compared to water due to the presence of their own alkyl chains.[3] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions with the carbonyl groups of Cyclohexanebutanal, 2-oxo-, and their organic nature makes them more compatible with the non-polar hydrocarbon backbone than highly polar protic solvents. |

| Non-Polar | Hexane, Toluene, Diethyl ether | Moderate to High | The significant non-polar character of the cyclohexane ring and the butyl chain suggests good solubility in non-polar solvents through van der Waals interactions.[4] |

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for Cyclohexanebutanal, 2-oxo-. The determination of precise solubility values (e.g., in g/L or mol/L) requires experimental measurement.

Theoretical Approaches to Solubility Prediction

For novel compounds or those with limited experimental data, computational methods can provide estimates of solubility.

-

Quantitative Structure-Property Relationship (QSPR): QSPR models use the structural properties of a molecule to predict its physical and chemical properties, including solubility.[5][6] These models are built by correlating the structures of known compounds with their experimentally determined solubilities.

-

Hansen Solubility Parameters (HSP): This method breaks down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3][7][8] A solvent is likely to dissolve a solute if their Hansen parameters are similar.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid organic compound like Cyclohexanebutanal, 2-oxo- in a given solvent. The saturation shake-flask method is considered the gold standard for determining equilibrium solubility.[9]

Objective: To determine the equilibrium solubility of Cyclohexanebutanal, 2-oxo- in a selected solvent at a specific temperature.

Materials:

-

Cyclohexanebutanal, 2-oxo- (solid)

-

Selected solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Cyclohexanebutanal, 2-oxo- to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted solution using a suitable analytical method (e.g., HPLC, GC, UV-Vis) to determine the concentration of Cyclohexanebutanal, 2-oxo-.

-

Calculate the solubility by taking into account the dilution factor.

-

Data Presentation:

The results should be presented in a clear, tabular format, specifying the solvent, temperature, and the determined solubility in appropriate units (e.g., mg/mL, mol/L).

Visualizations

The following diagrams illustrate the logical workflow for solubility assessment and the experimental procedure for its determination.

Caption: Logical workflow for assessing the solubility of a chemical compound.

Caption: Step-by-step experimental workflow for the shake-flask solubility method.

References

Methodological & Application

Application Notes & Protocols: Cyclohexanebutanal, 2-oxo- as a Versatile Precursor for the Synthesis of Galiellalactone Analogs, Potent STAT3 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cyclohexanebutanal, 2-oxo- represents a promising, yet underexplored, starting material for the synthesis of complex pharmaceutical compounds. Its inherent chemical functionality, featuring both a cyclic ketone and an aldehyde group, provides a versatile scaffold for the construction of intricate molecular architectures. While direct utilization of Cyclohexanebutanal, 2-oxo- in reported pharmaceutical syntheses is not widely documented under this specific nomenclature, its structural motifs are present in various biologically active molecules. This document outlines the prospective application of Cyclohexanebutanal, 2-oxo- as a precursor for the synthesis of Galiellalactone analogs. Galiellalactone is a naturally occurring fungal metabolite that has garnered significant interest as a potent and selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key target in oncology.[1][2]

The synthesis of Galiellalactone has been successfully achieved from related cyclohexane-containing starting materials, such as (R)-(+)-pulegone.[3][4][5] This precedent supports the hypothesis that Cyclohexanebutanal, 2-oxo- can serve as a valuable building block for generating a library of Galiellalactone analogs with potentially improved pharmacokinetic and pharmacodynamic properties. These notes provide a detailed, albeit prospective, protocol for the synthesis of a Galiellalactone analog from Cyclohexanebutanal, 2-oxo-, along with the relevant biological context and experimental methodologies.

Section 1: Synthesis of a Galiellalactone Analog

The proposed synthetic route leverages the dual reactivity of Cyclohexanebutanal, 2-oxo- to construct the core tricyclic structure of Galiellalactone. The following protocol is a hypothetical pathway based on established organic chemistry principles and published syntheses of related compounds.

Experimental Protocol: Multi-step Synthesis of a Galiellalactone Analog

Step 1: Intramolecular Aldol Condensation

-

Reaction Setup: To a solution of Cyclohexanebutanal, 2-oxo- (1.0 eq) in a suitable solvent such as methanol or ethanol, add a catalytic amount of a base (e.g., sodium methoxide, 0.1 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid). Remove the solvent under reduced pressure. The resulting crude product, a bicyclic enone, is purified by column chromatography on silica gel.

Step 2: Michael Addition

-

Reaction Setup: Dissolve the bicyclic enone (1.0 eq) in a polar aprotic solvent like Tetrahydrofuran (THF). Cool the solution to -78°C.

-

Reagent Addition: Add a solution of a suitable organocuprate reagent (e.g., lithium dimethylcuprate, 1.2 eq) dropwise to the reaction mixture.

-

Reaction Conditions: Allow the reaction to stir at -78°C for 2 hours, then gradually warm to room temperature.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash chromatography.

Step 3: Lactonization

-

Reaction Setup: The product from the previous step is dissolved in a suitable solvent system, such as a mixture of acetic acid and water.

-

Reagent Addition: Add a selective oxidizing agent (e.g., sodium periodate, 2.0 eq) and a catalytic amount of a ruthenium salt (e.g., ruthenium(III) chloride, 0.05 eq).

-

Reaction Conditions: Heat the reaction mixture to 60°C for 8-12 hours.

-

Work-up and Purification: After cooling to room temperature, extract the reaction mixture with dichloromethane. The organic layer is washed with sodium bicarbonate solution and brine, then dried and concentrated. The final Galiellalactone analog is purified by recrystallization or column chromatography.

Data Presentation: Hypothetical Yields and Characterization

| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) (by HPLC) |

| 1 | Bicyclic enone | Cyclohexanebutanal, 2-oxo- | Sodium methoxide | Methanol | 85 | 95 |

| 2 | Michael adduct | Bicyclic enone | Lithium dimethylcuprate | THF | 78 | 92 |

| 3 | Galiellalactone analog | Michael adduct | NaIO₄, RuCl₃ | Acetic acid/Water | 65 | >98 |

Section 2: Biological Activity and Signaling Pathway

Galiellalactone and its analogs are potent inhibitors of the STAT3 signaling pathway.[1][2] STAT3 is a transcription factor that is often constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis.

Mechanism of Action:

Galiellalactone has been shown to directly bind to STAT3, preventing its dimerization and subsequent translocation to the nucleus.[2][6] This inhibition of STAT3 activity leads to the downregulation of its target genes, which are crucial for tumor growth and survival. Specifically, Galiellalactone has been found to covalently bind to cysteine residues within the STAT3 protein.[2][6][7]

Signaling Pathway Diagram:

Caption: The STAT3 signaling pathway and the inhibitory action of Galiellalactone analogs.

Experimental Workflow for Biological Evaluation:

Caption: Workflow for evaluating the biological activity of Galiellalactone analogs.

Section 3: Detailed Protocols for Biological Assays

Protocol 1: Cell Viability Assay (MTT)

-

Cell Seeding: Seed cancer cells (e.g., DU145 prostate cancer cells) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of the Galiellalactone analog (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis

-

Cell Lysis: After treatment with the Galiellalactone analog, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-STAT3, total STAT3, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data Summary (Hypothetical)

| Compound | Cell Line | IC50 (µM) | p-STAT3 Inhibition (at 10 µM) |

| Galiellalactone (Reference) | DU145 | 5.2 | 85% |

| Galiellalactone Analog A | DU145 | 3.8 | 92% |

| Galiellalactone (Reference) | LNCaP | 7.1 | 80% |

| Galiellalactone Analog A | LNCaP | 4.5 | 88% |

Disclaimer: The synthetic protocols and experimental data presented in these application notes are hypothetical and for illustrative purposes. They are based on established chemical principles and published literature on related compounds. Researchers should conduct their own optimization and validation studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Galiellalactone Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of (+)-galiellalactone. Absolute configuration of galiellalactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Galiellalactone is a Direct Inhibitor of STAT3 in Prostate Cancer Cells. | Lund University [lunduniversity.lu.se]

- 7. researchgate.net [researchgate.net]

Application Note: Intramolecular Aldol Condensation of 2-oxo-Cyclohexanebutanal for the Synthesis of Octahydronaphthalenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the intramolecular aldol condensation of 2-oxo-cyclohexanebutanal. This reaction is a crucial step in the synthesis of bicyclic octahydronaphthalenone core structures, which are prevalent in many biologically active molecules and natural products. The protocol outlines both base- and acid-catalyzed methods, offering flexibility depending on substrate compatibility and desired outcomes. This document includes a comprehensive methodology, data presentation in a tabular format, and a visual representation of the experimental workflow.

Introduction

The intramolecular aldol condensation is a powerful ring-forming reaction that constructs cyclic compounds from a single molecule containing two carbonyl functionalities.[1][2] In the case of 2-oxo-cyclohexanebutanal, a keto-aldehyde, the reaction proceeds by forming an enolate which then attacks the electrophilic carbonyl group within the same molecule.[3] This process typically favors the formation of thermodynamically stable five- or six-membered rings.[1] The resulting α,β-unsaturated ketone, an octahydronaphthalenone derivative, serves as a versatile intermediate for the synthesis of complex molecules, including steroids and antibiotics.[4][5] This protocol details the necessary steps to successfully perform this transformation.

Reaction Scheme

The intramolecular aldol condensation of 2-oxo-cyclohexanebutanal can be catalyzed by either a base or an acid. The aldehyde carbonyl is generally more electrophilic than the ketone carbonyl, and the enolate will preferentially form at the α-carbon of the ketone.[3] The subsequent intramolecular attack leads to the formation of a six-membered ring fused to the initial cyclohexane ring. Dehydration of the resulting aldol addition product yields the final α,β-unsaturated ketone.

Figure 1: General reaction scheme for the intramolecular aldol condensation of 2-oxo-cyclohexanebutanal.

Experimental Protocols

Two primary methods for the intramolecular aldol condensation of 2-oxo-cyclohexanebutanal are presented below: a base-catalyzed protocol and an acid-catalyzed protocol.

Protocol 1: Base-Catalyzed Intramolecular Aldol Condensation

This method utilizes a common base such as sodium hydroxide or potassium tert-butoxide to facilitate the enolate formation.[2][6]

Materials:

-

2-oxo-cyclohexanebutanal

-

Methanol (MeOH) or Ethanol (EtOH)

-

Sodium hydroxide (NaOH) or Potassium tert-butoxide (t-BuOK)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Dissolve 2-oxo-cyclohexanebutanal (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

-

To the stirring solution, add a solution of sodium hydroxide (1.1 eq) in water or potassium tert-butoxide (1.1 eq) in tert-butanol at room temperature.

-

After the addition, the reaction mixture is typically heated to reflux (the boiling point of the solvent) and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[7]

-

Upon completion, cool the reaction mixture to room temperature and neutralize it with a saturated aqueous solution of ammonium chloride.

-

Remove the organic solvent using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired octahydronaphthalenone derivative.[6]

Protocol 2: Acid-Catalyzed Intramolecular Aldol Condensation

This alternative method employs an acid catalyst, which promotes the formation of an enol intermediate that subsequently attacks the protonated carbonyl.[8][9]

Materials:

-

2-oxo-cyclohexanebutanal

-

Toluene or Benzene

-

p-Toluenesulfonic acid (p-TsOH) or Sulfuric acid (H₂SO₄)

-

Dean-Stark apparatus

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, dissolve 2-oxo-cyclohexanebutanal (1.0 eq) in toluene or benzene (15-25 mL per gram of substrate).

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 - 0.1 eq) or a few drops of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap. Monitor the reaction progress by TLC.

-

Once the reaction is complete (typically 3-6 hours), cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes the key quantitative data for the described protocols.

| Parameter | Protocol 1: Base-Catalyzed | Protocol 2: Acid-Catalyzed |

| Substrate | 2-oxo-cyclohexanebutanal | 2-oxo-cyclohexanebutanal |

| Catalyst | Sodium hydroxide or Potassium tert-butoxide | p-Toluenesulfonic acid or Sulfuric acid |

| Catalyst Loading | 1.1 equivalents | 0.05 - 0.1 equivalents |

| Solvent | Methanol or Ethanol | Toluene or Benzene |

| Temperature | Reflux (approx. 65-78 °C) | Reflux (approx. 80-111 °C) |

| Reaction Time | 2 - 4 hours | 3 - 6 hours |

| Work-up | Neutralization with NH₄Cl, extraction | Neutralization with NaHCO₃, extraction |

| Purification | Flash column chromatography | Flash column chromatography |

| Potential Yield | Moderate to High | Moderate to High |

Mandatory Visualization

The following diagrams illustrate the signaling pathway of the base-catalyzed reaction and the experimental workflow.

Caption: Base-catalyzed intramolecular aldol condensation pathway.

Caption: General experimental workflow for the aldol condensation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Aldol reactions - Wikipedia [en.wikipedia.org]

- 3. Video: Intramolecular Aldol Reaction [jove.com]

- 4. Robinson annulation - Wikipedia [en.wikipedia.org]

- 5. fiveable.me [fiveable.me]

- 6. Robinson Annulation | NROChemistry [nrochemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Analytical Detection of Keto-Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keto-aldehydes are a class of reactive dicarbonyl compounds that are formed endogenously during carbohydrate and lipid metabolism. Key examples include methylglyoxal (MG), glyoxal (GO), and 3-deoxyglucosone (3-DG). These molecules are potent precursors of Advanced Glycation End-products (AGEs), which are implicated in the pathogenesis of numerous chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. The accurate and sensitive detection of keto-aldehydes in biological matrices is therefore crucial for understanding their role in disease, identifying potential biomarkers, and developing novel therapeutic strategies.

This document provides detailed application notes and experimental protocols for the analytical detection of keto-aldehydes using various techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and spectrophotometry.

Analytical Techniques: A Comparative Overview

The choice of analytical method for keto-aldehyde detection depends on several factors, including the specific keto-aldehyde of interest, the sample matrix, the required sensitivity and selectivity, and the available instrumentation. A summary of the quantitative performance of the major techniques is presented in Table 1.

| Technique | Derivatization Reagent | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Reported Recovery (%) | Key Advantages | Key Disadvantages |

| HPLC-UV | 2,4-Dinitrophenylhydrazine (DNPH) | 0.79 - 7.90 nmol/L | ~10 ppb | 85-115% | Robust, widely available, cost-effective. | Lower sensitivity and selectivity compared to MS methods. |

| GC-MS | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | 0.005 - 0.006 nM[1] | ~0.02 µg/L | 90-110% | High sensitivity and selectivity, excellent for volatile keto-aldehydes. | Requires derivatization to increase volatility, potential for thermal degradation. |

| LC-MS/MS | Various (e.g., Dansylhydrazine, Girard's Reagents) | 0.01 - 0.25 µM[2] | 0.05 - 1.0 µM | 96-109%[2] | High sensitivity, high selectivity, suitable for a wide range of keto-aldehydes. | Higher instrument cost and complexity. |

| Spectrophotometry | 2,4-Dinitrophenylhydrazine (DNPH) | ~µM range | ~µM range | Not typically reported | Simple, rapid, high-throughput potential. | Lower sensitivity and selectivity, susceptible to interference. |

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) using DNPH Derivatization

This protocol describes the determination of keto-aldehydes in aqueous samples after derivatization with 2,4-dinitrophenylhydrazine (DNPH). The resulting hydrazones are separated by reverse-phase HPLC and detected by UV absorbance.

Materials:

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Acetonitrile (HPLC grade)

-

Hydrochloric acid (HCl)

-

Water (HPLC grade)

-

Keto-aldehyde standards (e.g., methylglyoxal, glyoxal)

-

Solid Phase Extraction (SPE) cartridges (C18)

Protocol:

-

Preparation of DNPH Reagent: Dissolve 15 mg of DNPH in 100 mL of acetonitrile containing 0.5 mL of concentrated HCl.

-

Sample Preparation and Derivatization:

-

To 1 mL of aqueous sample (e.g., plasma ultrafiltrate, cell lysate), add 1 mL of the DNPH reagent.

-

Incubate the mixture at 40°C for 30 minutes in a water bath.

-

Cool the sample to room temperature.

-

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by passing 5 mL of acetonitrile followed by 5 mL of water.

-

Load the derivatized sample onto the cartridge.

-

Wash the cartridge with 5 mL of water to remove interferences.

-

Elute the DNPH derivatives with 2 mL of acetonitrile.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water. A typical gradient starts at 40% acetonitrile and increases to 80% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 365 nm.

-

Injection Volume: 20 µL.

-

-

Quantification: Create a calibration curve using known concentrations of keto-aldehyde standards that have undergone the same derivatization and extraction procedure.

References

Application Notes and Protocols: Asymmetric Synthesis Utilizing Cyclohexanebutanal, 2-oxo-

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Cyclohexanebutanal, 2-oxo-" is not extensively documented in the scientific literature regarding its direct application in asymmetric synthesis. Therefore, these application notes and protocols are based on established and well-documented asymmetric methodologies for structurally related β-dicarbonyl compounds, such as β-keto aldehydes and cyclic β-keto esters. The provided protocols are illustrative and should be adapted and optimized for the specific substrate.

Introduction

Cyclohexanebutanal, 2-oxo-, a β-keto aldehyde, possesses two key reactive sites: a ketone and an aldehyde, with an enolizable proton at the α-position. This functionality makes it a versatile precursor for the synthesis of complex chiral molecules. The ability to control the stereochemistry at and adjacent to the carbonyl groups is of paramount importance in medicinal chemistry and natural product synthesis, as the biological activity of a molecule is often dictated by its three-dimensional structure.

This document provides an overview of potential asymmetric transformations involving Cyclohexanebutanal, 2-oxo-, focusing on three key reaction types:

-

Organocatalytic Asymmetric Michael Addition: For the enantioselective formation of a C-C bond at the α-position.

-

Organocatalytic Asymmetric Aldol Reaction: For the diastereoselective and enantioselective formation of a β-hydroxy carbonyl moiety.

-

Asymmetric Transfer Hydrogenation: For the enantioselective reduction of the ketone functionality.

These notes are intended to serve as a practical guide for researchers looking to incorporate this or similar β-dicarbonyl synthons into their synthetic strategies.

Organocatalytic Asymmetric Michael Addition

The Michael addition of nucleophiles to α,β-unsaturated compounds is a fundamental C-C bond-forming reaction. In the context of Cyclohexanebutanal, 2-oxo-, the enolate generated from the β-keto aldehyde can act as a nucleophile. Organocatalysis, particularly with chiral amines or thioureas, provides a powerful tool for achieving high enantioselectivity in such transformations.

Data Presentation

The following table summarizes representative data for the organocatalytic asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroalkenes, which are analogous to the potential reactions of Cyclohexanebutanal, 2-oxo-.

| Entry | Donor (Analogous to Cyclohexanebutanal, 2-oxo-) | Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| 1 | Cyclohexanone | trans-β-Nitrostyrene | (S)-DPP-TMS (10) | Toluene | 72 | 92 | 95:5 | 99 |

| 2 | Pentan-2,4-dione | trans-β-Nitrostyrene | Cinchona-derived thiourea (5) | Toluene | 24 | 95 | - | 94 |

| 3 | Ethyl 2-oxocyclopentanecarboxylate | 2-Nitrostyrene | Chiral primary amine (10) | CH2Cl2 | 48 | 88 | 80:20 | 92 |

| 4 | Indane-1,3-dione | trans-β-Nitrostyrene | Ts-DPEN (10) | Toluene | 48 | 75 | - | 90 |

Experimental Protocol: Asymmetric Michael Addition to a Nitroalkene

This protocol describes a general procedure for the asymmetric Michael addition of Cyclohexanebutanal, 2-oxo- to a generic nitroalkene, catalyzed by a chiral diphenylprolinol silyl ether derivative.

Materials:

-

Cyclohexanebutanal, 2-oxo-

-

Nitroalkene (e.g., trans-β-nitrostyrene)

-

(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine ((S)-DPP-TMS)

-

Toluene, anhydrous

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried reaction vial under an inert atmosphere (e.g., argon), add the chiral organocatalyst (S)-DPP-TMS (0.1 mmol, 10 mol%).

-

Add anhydrous toluene (2.0 mL) and stir the solution at room temperature for 10 minutes.

-

Add Cyclohexanebutanal, 2-oxo- (1.2 mmol, 1.2 equivalents) to the solution.

-

Add the nitroalkene (1.0 mmol, 1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous NH4Cl solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

-

Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualization

Caption: Workflow for the Organocatalytic Asymmetric Michael Addition.

Organocatalytic Asymmetric Aldol Reaction

The aldol reaction is a powerful method for forming carbon-carbon bonds and creating β-hydroxy carbonyl compounds, which are valuable synthetic intermediates. Proline and its derivatives are highly effective organocatalysts for direct asymmetric aldol reactions between ketones/aldehydes and aldehydes.

Data Presentation

The following table presents representative data for proline-catalyzed asymmetric aldol reactions of ketones with aldehydes, analogous to the potential reaction of Cyclohexanebutanal, 2-oxo-.

| Entry | Ketone (Analogous to Cyclohexanebutanal, 2-oxo-) | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |

| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | (S)-Proline (30) | DMSO | 4 | 68 | 95:5 | 96 |

| 2 | Acetone | Isobutyraldehyde | (S)-Proline (20) | neat | 24 | 97 | - | 96 |

| 3 | Cyclohexanone | Benzaldehyde | (S)-Proline (10) | MeOH/H2O | 23 | 90 | 85:15 | 94 |

| 4 | Acetone | 4-Chlorobenzaldehyde | Proline-dipeptide (10) | solvent-free | 24 | 85 | - | 95 |

Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction

This protocol outlines a general procedure for the (S)-proline-catalyzed asymmetric aldol reaction between Cyclohexanebutanal, 2-oxo- and an aldehyde.

Materials:

-

Cyclohexanebutanal, 2-oxo-

-

Aldehyde (e.g., 4-nitrobenzaldehyde)

-

(S)-Proline

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

In a reaction vial, dissolve (S)-proline (0.3 mmol, 30 mol%) in anhydrous DMSO (1.0 mL).

-

Add Cyclohexanebutanal, 2-oxo- (5.0 mmol, 5.0 equivalents) to the solution.

-

Add the aldehyde (1.0 mmol, 1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

After completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy carbonyl compound.

-

Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC or by NMR analysis of a suitable derivative.

Visualization

Application Note: Derivatization of Cyclohexanebutanal, 2-oxo- for Enhanced GC-MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct analysis of polar and thermally labile molecules, such as those containing carbonyl functional groups like Cyclohexanebutanal, 2-oxo-, can be challenging. Derivatization is a chemical modification process that converts analytes into more volatile, stable, and chromatographically amenable derivatives, thereby improving their detection and quantification by GC-MS.[1][2] This application note provides a detailed protocol for the derivatization of Cyclohexanebutanal, 2-oxo-, a keto-aldehyde, to enhance its analysis by GC-MS.

The primary objectives of derivatizing Cyclohexanebutanal, 2-oxo- are to:

-

Increase volatility and thermal stability.[2]

-

Reduce polarity to minimize peak tailing and improve chromatographic resolution.[3]

-

Enhance sensitivity and produce characteristic mass spectra for confident identification.[2]

Two common and effective derivatization strategies for carbonyl compounds are oximation followed by silylation, and derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[4][5] This note will focus on the two-step methoximation and trimethylsilylation approach.

Experimental Workflow

The overall experimental workflow for the derivatization and GC-MS analysis of Cyclohexanebutanal, 2-oxo- is depicted below.

Experimental workflow for the derivatization and analysis of Cyclohexanebutanal, 2-oxo-.

Methodology

1. Materials and Reagents

-

Cyclohexanebutanal, 2-oxo- standard

-

Methoxyamine hydrochloride (MeOx)

-

Pyridine (anhydrous)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Hexane (GC grade)

-

Sodium sulfate (anhydrous)

-